molecular formula C7H12ClNO2 B13970530 4-Ethylmorpholine-2-carbonyl chloride CAS No. 679806-51-0

4-Ethylmorpholine-2-carbonyl chloride

Cat. No.: B13970530
CAS No.: 679806-51-0
M. Wt: 177.63 g/mol
InChI Key: FPXYRPYSQJZAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholinecarbonyl chloride, 4-ethyl- is an organic compound with the molecular formula C7H12ClNO2. It is a derivative of morpholine, a heterocyclic amine, and contains a carbonyl chloride functional group. This compound is used in various chemical synthesis processes due to its reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinecarbonyl chloride, 4-ethyl- typically involves the reaction of 4-ethylmorpholine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and highly reactive gas. The general reaction scheme is as follows: [ \text{4-Ethylmorpholine} + \text{Phosgene} \rightarrow \text{2-Morpholinecarbonyl chloride, 4-ethyl-} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of 2-Morpholinecarbonyl chloride, 4-ethyl- involves large-scale reactors equipped with safety measures to handle phosgene. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Morpholinecarbonyl chloride, 4-ethyl- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-ethylmorpholine and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with amines to form ureas and carbamates.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.

    Condensation Reactions: These reactions are often catalyzed by bases such as triethylamine or pyridine.

Major Products:

    Amides: Formed by the reaction with primary or secondary amines.

    Esters: Formed by the reaction with alcohols.

    Ureas and Carbamates: Formed by the reaction with amines in condensation reactions.

Scientific Research Applications

2-Morpholinecarbonyl chloride, 4-ethyl- is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce the morpholinecarbonyl group into target molecules.

    Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of 2-Morpholinecarbonyl chloride, 4-ethyl- involves the reactivity of the carbonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    Morpholinecarbonyl chloride: Lacks the ethyl group at the 4-position.

    N-Methylmorpholinecarbonyl chloride: Contains a methyl group instead of an ethyl group.

    N-Ethylmorpholinecarbonyl chloride: Similar structure but with the ethyl group on the nitrogen atom.

Uniqueness: 2-Morpholinecarbonyl chloride, 4-ethyl- is unique due to the presence of the ethyl group at the 4-position, which can influence its reactivity and the properties of the resulting derivatives. This structural variation can lead to differences in the physical and chemical properties, making it a valuable compound in specific synthetic applications.

Properties

CAS No.

679806-51-0

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

4-ethylmorpholine-2-carbonyl chloride

InChI

InChI=1S/C7H12ClNO2/c1-2-9-3-4-11-6(5-9)7(8)10/h6H,2-5H2,1H3

InChI Key

FPXYRPYSQJZAAI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCOC(C1)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.